7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is a significant heterocyclic compound primarily recognized for its role as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections. The compound exhibits a molecular formula of and a molecular weight of approximately 248.52 g/mol. Its structure features a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 1-position of the indazole ring system, which contributes to its unique chemical properties and biological activities .
The compound is classified under heterocyclic compounds, specifically indazoles, which are known for their diverse biological activities. It is synthesized from commercially available precursors, making it accessible for research and industrial applications. The synthesis methods have been optimized for cost-effectiveness and scalability, particularly for pharmaceutical applications .
The molecular structure of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine can be represented as follows:
Key Structural Features:
This configuration contributes to its reactivity and biological activity, particularly in antiviral applications.
The primary reactions involving 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine are related to its role as an intermediate in synthetic pathways leading to antiviral agents like Lenacapavir. The compound can undergo various chemical transformations including:
These reactions are essential for developing new derivatives with enhanced biological activities .
The mechanism of action of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine primarily revolves around its use as an intermediate in synthesizing Lenacapavir. Lenacapavir acts by inhibiting the capsid protein of HIV, thus interfering with viral replication processes. This inhibition is crucial in antiretroviral therapy as it prevents the virus from maturing and infecting new cells.
The specific molecular interactions involve binding to viral proteins, disrupting their function, which ultimately leads to reduced viral load in infected individuals .
The physical and chemical properties of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine include:
Property | Value |
---|---|
Molecular Formula | C₈H₇BrClN₃ |
Molecular Weight | 248.52 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties indicate that while specific data like boiling point or melting point may not be readily available, its solubility in organic solvents suggests potential utility in various organic reactions .
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is primarily utilized in pharmaceutical chemistry as an intermediate for synthesizing HIV therapeutics such as Lenacapavir. Beyond its antiviral applications, derivatives of this compound may also hold promise in other therapeutic areas due to their biological activity against various targets.
Its role in developing novel drugs highlights its importance in medicinal chemistry and drug discovery processes aimed at combating viral infections .
Regioselective bromination at the C7 position of indazole scaffolds presents significant challenges due to competing reaction pathways and potential over-bromination. The strategic functionalization of 3-bromo-2,6-dichlorobenzonitrile (8) prior to heterocycle formation enables precise bromine placement. Research demonstrates that N-bromosuccinimide (NBS) in concentrated sulfuric acid achieves optimal regioselectivity for this transformation. Under optimized conditions (1.07 equivalents NBS, 10 equivalents 96% H₂SO₄, 25°C, 18 hours), bromination proceeds with >93% analyte purity by GCMS, minimizing dibrominated byproducts and nitrile hydrolysis [1].
The electronic orientation of C4 substituents significantly influences bromination efficiency. Electron-donating groups (e.g., methylbenzene sulfonamide) at C4 promote C7 monobromination (84% yield), while electron-withdrawing substituents (e.g., nitrobenzene sulfonamide) favor dibromination (21% monobrominated vs. 21% dibrominated) [3]. Density functional theory (DFT) calculations reveal that Fukui function (f⁻) maps predict electrophilic attack between C5-C6 atoms, with steric hindrance directing bromination to C7 [3].
Table 1: Comparative Performance of Brominating Agents for Indazole Intermediates
Brominating Agent | Conditions | Conversion | Byproducts | Reference |
---|---|---|---|---|
NBS/H₂SO₄ (1.07 eq) | 25°C, 18 hr, 10 eq H₂SO₄ | >93 A% | <7% (dibromination/hydrolysis) | [1] |
Br₂ | Elevated temperatures | Low | Significant nitrile hydrolysis | [1] |
KBrO₃/H₂SO₄ | 0°C to -10°C | Low | Over-bromination, hydrolysis | [1] |
DBI (dibromoisocyanuric acid) | Conc. H₂SO₄, 20°C, 5 min | 88% (nitrobenzene) | Minimal | [10] |
Cyclization of 3-bromo-2,6-dichlorobenzonitrile (8) with hydrazine constitutes the pivotal indazole-forming step. Traditional approaches using polar aprotic solvents (DMSO, NMP) exhibit poor regioselectivity (50:50 ratio of 6 and 12), as both chloro positions undergo nucleophilic substitution indiscriminately [1]. Systematic solvent screening identified 2-methyltetrahydrofuran (2-MeTHF) and diisopropylethylamine (DIPEA) as optimal for C4 selectivity due to their ability to modulate nucleophile reactivity and stabilize transition states.
In 2-MeTHF with sodium acetate buffer (1.2 eq) at 60°C, the 6:12 ratio improves to 85:15, achieving >95% conversion at 95°C with excess hydrazine hydrate [1]. The reaction proceeds via SNAr (nucleophilic aromatic substitution), where hydrazine attacks the electrophilic carbon para to the bromine substituent, forming a Meisenheimer complex. Subsequent ring closure eliminates HCl to yield 7-bromo-4-chloro-1H-indazol-3-amine (6). Protic solvents like isopropanol (IPA) provide moderate selectivity (70:30), while ethanol yields inferior results (65:35) [1] [8].
Large-scale production (hundred-gram) of the indazole core avoids column chromatography through crystallization-driven purification. After regioselective bromination, the reaction mixture is quenched in 15 volumes of ice-cold water, precipitating 3-bromo-2,6-dichlorobenzonitrile (8) with 75-80% isolated yield and 95-96% purity (quantitative NMR) after ethyl acetate washing [1] [8].
For cyclization, the crude product 6 is isolated via acid-base extraction: the reaction mixture is diluted with water, acidified to precipitate unreacted starting material, and basified to isolate the indazole product. This approach achieves 38-45% overall yield from 2,6-dichlorobenzonitrile (7) without chromatographic steps [1] [8]. The process exemplifies green chemistry principles by utilizing 2-MeTHF—a biorenewable solvent with low water miscibility—enabling efficient solvent recovery and recycling [1].
NBS demonstrates superior performance over molecular bromine (Br₂) for indazole precursor bromination due to controlled bromine release and reduced side reactions. Br₂ promotes nitrile hydrolysis to amides under elevated temperatures, as confirmed by GC-MS analysis showing significant hydrolyzed byproducts (Table 1, entries 1-3) [1]. NBS generates bromonium ions (Br⁺) electrophilically, while its succinimide byproduct scavenges HBr, minimizing dibromide formation [6].
Dibromoisocyanuric acid (DBI) exhibits enhanced bromination capability for electron-deficient aromatics compared to NBS. For nitrobenzene bromination, DBI in concentrated H₂SO₄ achieves 88% yield at 20°C within 5 minutes, whereas NBS requires 100°C for 6 hours with BF₃·H₂O to reach 92% yield [10]. However, DBI's limited solubility in organic solvents and explosion risk with reductants restrict its utility in large-scale indazole synthesis [10].
Solvent polarity, hydrogen-bonding capacity, and nucleophilicity critically influence SNAr regioselectivity during indazole cyclization. Polar aprotic solvents (NMP, DMSO) solvate sodium acetate, increasing hydrazine nucleophilicity but diminishing selectivity due to indiscriminate activation of both chloride sites [1] [4].
Table 2: Solvent Effects on Regioselectivity of Hydrazine Cyclization
Solvent | Dielectric Constant (ε) | 6:12 Ratio | Conversion | Mechanistic Influence |
---|---|---|---|---|
NMP/DMSO | 30-47 | 50:50 | >95% | Enhanced nucleophilicity, low selectivity |
Ethanol | 24.3 | 65:35 | 85% | Moderate H-bond donation |
Isopropanol | 19.9 | 70:30 | 90% | Steric hindrance improves selectivity |
2-MeTHF | 6.2 | 85:15 | >95% | Low polarity, hydrophobic pocketing |
DIPEA | 3.6 | 80:20 | >95% | Base-mediated substrate activation |
2-MeTHF outperforms conventional solvents by creating a hydrophobic environment that favors transition-state organization for C4-chlorine substitution. Computational studies indicate that hydrogen bonding between hydrazine and ortho-bromine stabilizes the Meisenheimer complex in protic media, but excessive H-bond donation (e.g., ethanol) slows re-aromatization [4]. DIPEA acts as a non-nucleophilic base, deprotonating hydrazine to generate more reactive hydrazide anions while minimizing solvolysis [1] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: